molecular formula C9H7ClN2O3 B8420532 6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone

Cat. No.: B8420532
M. Wt: 226.61 g/mol
InChI Key: YQIMMKRHAYOMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone is a useful research compound. Its molecular formula is C9H7ClN2O3 and its molecular weight is 226.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

6-chloro-8-nitro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7ClN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h3-4,11H,1-2H2

InChI Key

YQIMMKRHAYOMFW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from 3-(4-chloro-2-nitrophenylamino)propionic acid (40.0 g), phosphorus pentoxide (70.0 g) and toluene (300 ml), 6-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone (yield 25.0 g) was obtained in a manner similar to Step 1 of Example 1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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